N-(4-azatricyclo[5.2.1.02,6]decan-4-yl)-4-chloro-3-sulfamoylbenzamide
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Overview
Description
Tripamide is a diuretic compound primarily used in the management of hypertension and edema. It belongs to the class of thiazide-sensitive sodium-chloride cotransporter inhibitors, which act on the kidneys to promote the excretion of sodium and water, thereby reducing blood pressure .
Preparation Methods
The synthesis of Tripamide involves several key steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-sulfamoylbenzoic acid.
Formation of Intermediate: This intermediate is then reacted with an amine derivative to form the desired amide linkage.
Cyclization: The final step involves cyclization to form the tricyclic structure of Tripamide.
Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The reaction conditions include controlled temperatures, specific solvents, and catalysts to ensure efficient synthesis.
Chemical Reactions Analysis
Tripamide undergoes several types of chemical reactions:
Oxidation: Tripamide can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of dehydrogenated products.
Substitution: Substitution reactions can occur at the chloro group, leading to various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions include hydroxylated and dehydrogenated derivatives.
Scientific Research Applications
Tripamide has several scientific research applications:
Chemistry: Used as a model compound to study the mechanisms of diuretic action and sodium-chloride cotransporter inhibition.
Biology: Investigated for its effects on cellular ion transport and water balance.
Medicine: Widely used in clinical trials to evaluate its efficacy in treating hypertension and edema.
Industry: Employed in the development of new diuretic drugs and formulations
Mechanism of Action
Tripamide exerts its effects by inhibiting the thiazide-sensitive sodium-chloride cotransporter in the distal convoluted tubule of the kidney. This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water. The molecular targets include the sodium-chloride cotransporter protein, and the pathways involved are related to ion transport and water balance .
Comparison with Similar Compounds
Tripamide is unique compared to other diuretics due to its specific inhibition of the thiazide-sensitive sodium-chloride cotransporter. Similar compounds include:
Hydrochlorothiazide: Another thiazide diuretic with a similar mechanism of action but different chemical structure.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action.
Indapamide: A thiazide-like diuretic with additional vasodilatory properties
Tripamide’s uniqueness lies in its specific tricyclic structure, which contributes to its distinct pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(4-azatricyclo[5.2.1.02,6]decan-4-yl)-4-chloro-3-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S/c17-14-4-3-11(6-15(14)24(18,22)23)16(21)19-20-7-12-9-1-2-10(5-9)13(12)8-20/h3-4,6,9-10,12-13H,1-2,5,7-8H2,(H,19,21)(H2,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLOVGKIEARANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2CN(C3)NC(=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860965 |
Source
|
Record name | 4-Chloro-N-(octahydro-2H-4,7-methanoisoindol-2-yl)-3-sulfamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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